2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as protein kinases, leading to changes in their activity .
Biochemical Pathways
Given its potential inhibition of protein kinases , it could affect pathways related to cell growth, differentiation, migration, and metabolism.
Pharmacokinetics
Related compounds have shown good oral bioavailability , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its potential inhibition of protein kinases , it could lead to changes in cell growth, differentiation, migration, and metabolism.
Biochemical Analysis
Biochemical Properties
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been identified as an inhibitor of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation and apoptosis . Additionally, this compound has shown affinity for binding to specific receptors, thereby influencing signal transduction mechanisms within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic pathways . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific kinases, which disrupts phosphorylation events critical for cell signaling . This compound also binds to DNA and RNA, affecting gene expression by modulating transcription and translation processes . Additionally, this compound can interact with various proteins, leading to changes in their conformation and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and RNA, influencing gene expression . Additionally, this compound can be targeted to specific organelles, such as mitochondria, where it can modulate mitochondrial function and energy metabolism . The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan-2-carbaldehyde with a hydrazine derivative to form the pyrazole ring, followed by cyclization with a suitable pyrimidine precursor . Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to improve yield and reduce reaction time .
Chemical Reactions Analysis
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents
Scientific Research Applications
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities but different structural features.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties, this compound has a different ring fusion pattern compared to pyrazolo[1,5-a]pyrimidines.
Quinazoline: A well-known scaffold in medicinal chemistry with diverse biological activities
The uniqueness of this compound lies in its specific structural features and the presence of the furan ring, which can influence its chemical reactivity and biological interactions.
Biological Activity
Overview
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound notable for its fused pyrazole and pyrimidine rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases, which are crucial in cell signaling pathways.
The biological activity of this compound primarily revolves around its ability to inhibit protein kinases. This inhibition can lead to significant alterations in cellular processes such as proliferation and apoptosis.
Targeted Kinases
The compound has shown specific activity against:
- Cyclin-dependent kinase 2 (CDK2)
- Tropomyosin receptor kinase A (TRKA)
Inhibition Studies
Research indicates that this compound exhibits potent inhibitory effects on the aforementioned kinases, with IC50 values indicating high efficacy:
- CDK2 : IC50 values range from 0.22 µM to 0.78 µM across various derivatives.
- TRKA : IC50 values range from 0.57 µM to 1.34 µM.
These findings suggest that modifications to the compound can enhance its inhibitory potency against these kinases, making it a candidate for further development as an anticancer agent.
Cellular Effects
The compound's impact on cellular processes has been documented through various studies:
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including lung and renal carcinoma cells. For instance, one derivative exhibited a growth inhibition (GI%) of 71.8% against HOP-92 lung carcinoma cells and 66.02% against ACHN renal cancer cells .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals.
- Cell Cycle Arrest : Treatment with this compound leads to notable cell cycle arrest at the G0–G1 phase, suggesting its potential role in halting cancer cell proliferation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- A study reported that derivatives of pyrazolo[1,5-a]pyrimidine showed significant anticancer activity across multiple cell lines, with some compounds achieving over 100% growth inhibition in specific cases .
- Another investigation focused on the dual inhibition potential toward CDK2 and TRKA, demonstrating that certain derivatives not only inhibited kinase activity but also displayed favorable pharmacokinetic properties such as good oral bioavailability .
Table 1: Inhibition Potency of this compound Derivatives
Compound | Target Kinase | IC50 (µM) | GI% Against HOP-92 | GI% Against ACHN |
---|---|---|---|---|
6d | CDK2 | 0.55 | 71.8 | 66.02 |
6m | TRKA | 1.06 | - | - |
6n | CDK2 | 0.78 | - | - |
6s | CDK2 | 11.70 | - | - |
Properties
IUPAC Name |
2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBJPJWVUZUBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=C(C=NC3=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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